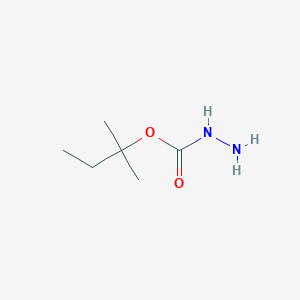
2-Methylbutan-2-yl hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutan-2-yl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a hydrazine group attached to a carboxylate moiety, with a 2-methylbutan-2-yl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl hydrazinecarboxylate typically involves the reaction of 2-methylbutan-2-ol with hydrazine and a carboxylating agent. One common method includes the use of phenyl chloroformate as the carboxylating agent. The reaction is carried out in a solvent such as dichloromethane, with pyridine as a base. The mixture is cooled to 0°C before the addition of phenyl chloroformate, and then allowed to stir at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutan-2-yl hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazinecarboxylates.
Aplicaciones Científicas De Investigación
2-Methylbutan-2-yl hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-Methylbutan-2-yl hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Hydroximino-2-methylbutan-2-yl)methylamine: This compound shares a similar structural motif with 2-Methylbutan-2-yl hydrazinecarboxylate but has different functional groups.
2-Methylbut-3-yn-2-yl carbamate: Another related compound with a similar backbone but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarboxylate structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
4680-15-3 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl N-aminocarbamate |
InChI |
InChI=1S/C6H14N2O2/c1-4-6(2,3)10-5(9)8-7/h4,7H2,1-3H3,(H,8,9) |
Clave InChI |
JVPVXNHOPGWRIM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


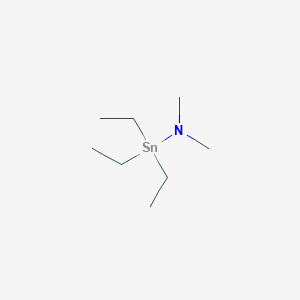
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)


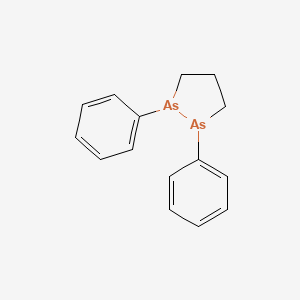
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
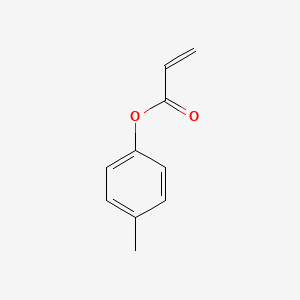
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
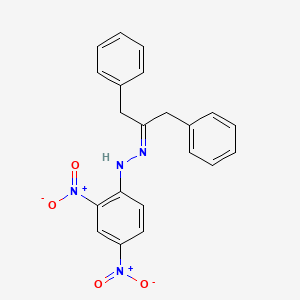
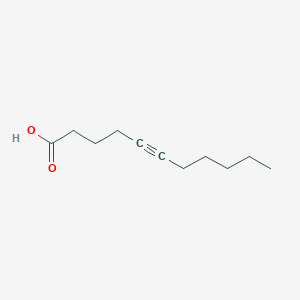
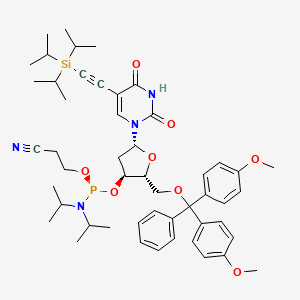
![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
